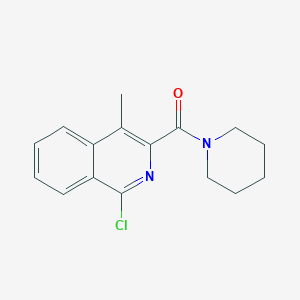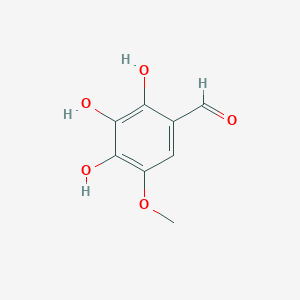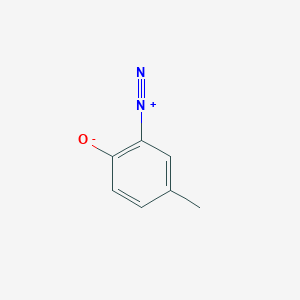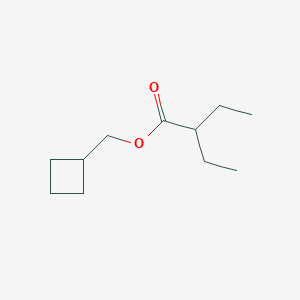![molecular formula C9H9ClN2O5S B14390095 2-Chloro-3-nitro-4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide CAS No. 88345-26-0](/img/structure/B14390095.png)
2-Chloro-3-nitro-4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-nitro-4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a chloro group, a nitro group, a prop-2-en-1-yloxy group, and a sulfonamide group attached to a benzene ring. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-nitro-4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide typically involves multiple steps, starting from a benzene derivative. The general synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Introduction of the chloro group using chlorine gas or a chlorinating agent such as thionyl chloride.
Sulfonation: Introduction of the sulfonamide group using sulfonyl chloride in the presence of a base.
Alkylation: Introduction of the prop-2-en-1-yloxy group using an alkylating agent such as allyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-nitro-4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (nitro and chloro), the compound can undergo substitution reactions where electrophiles replace hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Reduction: Reagents such as hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Major Products
Electrophilic Aromatic Substitution: Substituted benzene derivatives with electrophiles replacing hydrogen atoms.
Nucleophilic Substitution: Substituted benzene derivatives with nucleophiles replacing the chloro group.
Reduction: Amino derivatives of the original compound.
Applications De Recherche Scientifique
2-Chloro-3-nitro-4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-nitro-4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: The presence of the nitro and sulfonamide groups suggests potential involvement in redox reactions and enzyme inhibition pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-nitrobenzenesulfonamide: Lacks the prop-2-en-1-yloxy group, making it less reactive in certain alkylation reactions.
3-Nitro-4-[(prop-2-en-1-yl)oxy]benzenesulfonamide: Lacks the chloro group, affecting its reactivity in nucleophilic substitution reactions.
2-Chloro-3-nitrobenzenesulfonamide: Lacks the prop-2-en-1-yloxy group, affecting its overall chemical properties and reactivity.
Propriétés
Numéro CAS |
88345-26-0 |
|---|---|
Formule moléculaire |
C9H9ClN2O5S |
Poids moléculaire |
292.70 g/mol |
Nom IUPAC |
2-chloro-3-nitro-4-prop-2-enoxybenzenesulfonamide |
InChI |
InChI=1S/C9H9ClN2O5S/c1-2-5-17-6-3-4-7(18(11,15)16)8(10)9(6)12(13)14/h2-4H,1,5H2,(H2,11,15,16) |
Clé InChI |
GILKARQRCOCDSZ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(C(=C(C=C1)S(=O)(=O)N)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)




![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B14390034.png)
![3-[2-(Benzyloxy)ethyl]-3-methyloxetane](/img/structure/B14390041.png)

![2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14390055.png)
![N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline](/img/structure/B14390059.png)


![1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione](/img/structure/B14390082.png)

